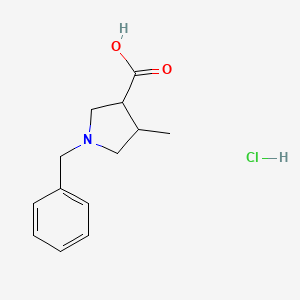

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74. It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis

This compound has a molecular weight of 255.74. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride, play a crucial role in biorenewable chemical production. Their use involves engineered microbes such as Escherichia coli and Saccharomyces cerevisiae for fermentative production. However, at certain concentrations, these acids inhibit microbial growth, affecting yield and titer. This inhibition is attributed to the acids' potency as microbial inhibitors, a property leveraged in food preservation. Studies focus on understanding the impact of carboxylic acids on microbial cell membranes and internal pH to develop strategies for increasing microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) exhibit significant biological properties, including antioxidant activities. Research into the structure-activity relationships (SARs) of HCAs aims to optimize molecular leads for better antioxidant efficacy. Structural modifications, such as alterations in the aromatic ring and carboxylic function, are explored to enhance activity. The presence of an unsaturated bond in the side chain and specific modifications like esterification and amidation are critical for improving antioxidant properties. These studies contribute to the development of HCAs as potent antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Biotechnological Routes from Lactic Acid

Lactic acid serves as a cornerstone for green chemistry, offering a pathway to biodegradable polymers and other valuable chemicals. It is produced via the fermentation of biomass sugars and can be converted into various chemicals like pyruvic acid, acrylic acid, and 1,2-propanediol through chemical and biotechnological routes. Research emphasizes the potential of lactic acid in lipid and glucose metabolism regulation, showcasing its role in treating metabolic disorders like diabetes and obesity. This highlights the importance of optimizing biotechnological processes for lactic acid derivatives to replace traditional chemical routes, aiming for a greener and more sustainable chemistry approach (Gao, Ma, & Xu, 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzyl-4-methylpyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11;/h2-6,10,12H,7-9H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIYAFDIBZOKSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2723376.png)

![4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2723381.png)

![(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide](/img/structure/B2723385.png)

![N-(oxan-4-yl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2723389.png)

![(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B2723390.png)

![4,5-dimethoxy-2-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2723392.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2723395.png)

![2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol](/img/structure/B2723397.png)

![1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2723398.png)